Trypacidin

概要

説明

Trypacidin is a conidia-bound metabolite produced by the opportunistic human pathogen Aspergillus fumigatus . It is known for its antiprotozoal activity and potential role in the infection process . The biosynthetic gene cluster for trypacidin has been identified within an orphan gene cluster in A. fumigatus .

Synthesis Analysis

The genes encoding the biosynthesis enzymes of trypacidin reside within an orphan gene cluster in A. fumigatus . Genome mining identified tynC as an uncharacterized polyketide synthase with high similarity to known enzymes, whose products are structurally related to trypacidin . Gene deletion of tynC resulted in the complete absence of trypacidin production, which was fully restored when the mutant strain was complemented with the wild-type gene .Molecular Structure Analysis

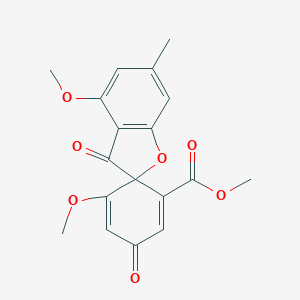

Trypacidin’s formal name is (−)-4,6′-dimethoxy-6-methyl-3,4′-dioxo-spiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-2′-carboxylic acid, methyl ester . Its molecular formula is C18H16O7 .Chemical Reactions Analysis

Trypacidin was found to be the most toxic compound among those tested, decreasing cell viability and triggering cell lysis . This toxicity was observed in the same concentration range on human bronchial epithelial cells .Physical And Chemical Properties Analysis

Trypacidin is a solid substance . Its molecular weight is 344.3 .科学的研究の応用

Antibacterial Agent for Aquatic Products

Trypacidin has shown significant antagonistic activity against Vibrio parahaemolyticus , a pathogenic bacteria in aquatic animals . The minimal inhibitory concentration and minimal bactericidal concentration of trypacidin against V. parahaemolyticus were 31.25 and 62.5 μg/mL, respectively . This is better than that of streptomycin sulfate . Trypacidin remarkably inhibited the growth of V. parahaemolyticus and had a strong destructive effect on cell wall permeability and integrity, cell membrane permeability, and morphological alterations . Its potential as an antibacterial agent for aquatic products must be further explored .

Inhibitor of Cell Wall Permeability and Integrity

Trypacidin has been found to have a strong destructive effect on the cell wall permeability and integrity of V. parahaemolyticus . This could potentially be applied to other bacterial species, opening up new avenues for the development of antibacterial agents.

Inhibitor of Cell Membrane Permeability

In addition to affecting cell wall permeability and integrity, trypacidin also affects cell membrane permeability . This property could be harnessed in the development of new drugs that target the cell membrane of bacteria.

Inducer of Morphological Alterations

Trypacidin has been observed to induce morphological alterations in V. parahaemolyticus . Understanding these alterations could provide insights into the mode of action of trypacidin and aid in the design of more effective antibacterial agents.

Leakage Inducer of Intracellular Biomacromolecules

The absorbance was determined using the bacterial supernatant at 260 and 280 nm to measure the effect of trypacidin on intracellular biomacromolecules leakage from V. parahaemolyticus . This suggests that trypacidin could be used to study the leakage of intracellular biomacromolecules, which could have implications for understanding cell death and damage.

Genetic Research Tool

The CRISPR/Cas9 system has revolutionized genetic research and enabled the exploitation and discovery of new bioactive compounds from filamentous fungi . Aspergillus fumigatus, which secretes trypacidin, is one of the fungi that has been studied using this system . This suggests that trypacidin could potentially be used in genetic research, particularly in the study of secondary metabolite biosynthesis.

作用機序

Target of Action

Trypacidin, a secondary metabolite from the marine-derived Aspergillus fumigatus, primarily targets Vibrio parahaemolyticus , a pathogenic bacterial genus of bacterial diseases of mariculture animals . This bacterium is responsible for vibriosis, a disease that poses a significant threat to mariculture, affecting fish, shrimp, and shellfish .

Mode of Action

Trypacidin exhibits a remarkable inhibitory effect on the growth of Vibrio parahaemolyticus . It exerts a strong destructive effect on the cell wall permeability and integrity, as well as cell membrane permeability . These interactions lead to significant morphological alterations in the bacterial cells .

Biochemical Pathways

It is known that trypacidin initiates the intracellular formation of nitric oxide (no) and hydrogen peroxide (h2o2) within the first hour of exposure . This leads to oxidative stress, which triggers necrotic cell death in the following 24 hours .

Pharmacokinetics

Its cytotoxic effects have been observed at an ic50 close to 7 µm, indicating a potent bioactivity .

Result of Action

The primary result of trypacidin’s action is the inhibition of bacterial growth, specifically Vibrio parahaemolyticus . It causes significant damage to the cell wall and cell membrane, leading to increased permeability and eventual cell lysis . This results in a decrease in cell viability and an increase in cell death .

Action Environment

The action of trypacidin is influenced by the aquatic environment, particularly in the context of aquaculture. The development of antibiotic alternatives in aquaculture, including trypacidin, is driven by the need to combat drug resistance in aquatic pathogens and drug residues caused by long-term or excessive antibiotics use . The unique living environment and complex physiological characteristics of marine fungi, such as Aspergillus fumigatus, make them a rich source of natural antimicrobials like trypacidin .

Safety and Hazards

将来の方向性

With the emergence of CRISPR/Cas9-based genome editing technology, the broader exploration of industrially important secondary metabolites like trypacidin has been made possible . This advanced technique has revolutionized genetic research and enabled the exploitation and discovery of new bioactive compounds from filamentous fungi .

特性

IUPAC Name |

methyl 4,5'-dimethoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-9-5-12(22-2)15-13(6-9)25-18(16(15)20)11(17(21)24-4)7-10(19)8-14(18)23-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZYINVXZDQCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C(=O)C3(O2)C(=CC(=O)C=C3OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940533 | |

| Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1900-29-4 | |

| Record name | Trypacidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1900-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylic acid, 4,6'-dimethoxy-6-methyl-3,4'-dioxo-, methyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

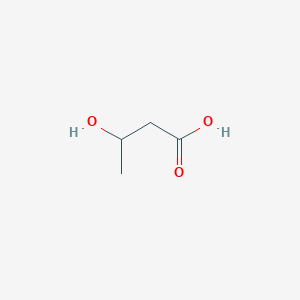

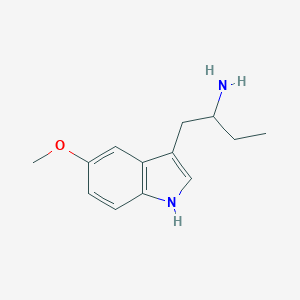

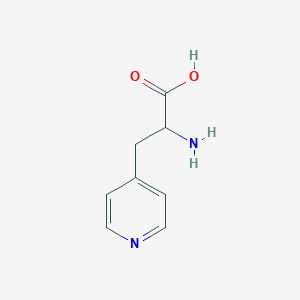

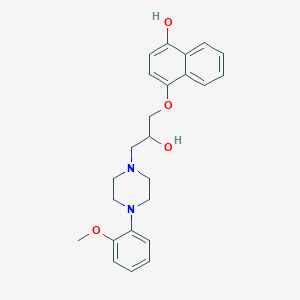

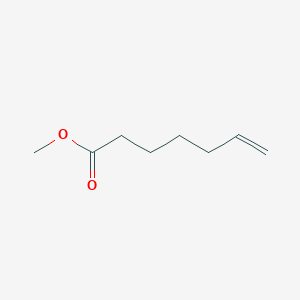

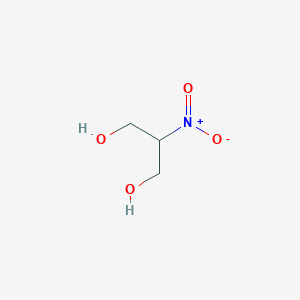

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research indicates that trypacidin induces the intracellular production of nitric oxide (NO) and hydrogen peroxide (H2O2) within the first hour of exposure to human lung cells []. This oxidative stress ultimately leads to necrotic cell death within 24 hours. Importantly, the apoptotic pathway does not appear to be involved in this cell death process [].

A: Trypacidin demonstrates toxicity towards both the human A549 lung cell line and human bronchial epithelial cells at similar concentrations, suggesting a broader cytotoxic effect on lung cells rather than specific cell type targeting [].

A: While trypacidin is known to possess antiphagocytic properties [, ], the relationship between this activity and its cytotoxicity remains unclear and requires further investigation.

A: The molecular formula of trypacidin is C18H12O7 and it has a molecular weight of 340.28 g/mol [, ].

A: The structure of trypacidin has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , , , ]. These studies provide detailed information on the compound's chemical shifts, coupling constants, and fragmentation patterns, enabling structural characterization and identification.

ANone: Currently, the available research primarily focuses on trypacidin's biological activity and biosynthetic pathway. Information regarding its material compatibility, stability under different environmental conditions, and potential applications beyond the biomedical field is limited and requires further exploration.

ANone: Trypacidin is not known to exhibit catalytic activity. Its biological activity stems from its chemical structure and interaction with biological targets, rather than facilitating chemical reactions.

ANone: While computational methods could provide valuable insights into trypacidin's interactions with its biological targets, there is currently a lack of published research utilizing techniques like molecular docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) modeling.

A: Although detailed SAR studies are lacking, the discovery of 1,2-seco-trypacidin, a trypacidin derivative [, , ], suggests that modifications to the core structure can influence its biological activity. Further investigations are needed to establish a comprehensive SAR profile and guide the development of analogs with improved potency or altered selectivity.

ANone: Research on trypacidin's stability under various conditions (e.g., temperature, pH, light) and its formulation into drug delivery systems is currently limited. Investigating these aspects would be crucial for translating its biological activity into practical therapeutic applications.

ANone: Information about trypacidin's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, is currently limited. Further research is needed to understand its behavior in vivo and evaluate its potential as a therapeutic agent.

ANone: Currently, there is no published data on resistance mechanisms to trypacidin. This knowledge gap needs to be addressed, especially if trypacidin is to be developed as a potential therapeutic agent.

A: Trypacidin exhibits cytotoxicity against human lung cells [], indicating potential toxicity. Thorough toxicological evaluations are essential to determine its safety profile and guide future research directions.

ANone: While the currently available research primarily focuses on trypacidin's isolation, structural characterization, and preliminary biological evaluation, several aspects, including drug delivery, biomarker development, analytical method validation, environmental impact assessment, and other related fields, remain largely unexplored. Addressing these knowledge gaps will be crucial for fully understanding trypacidin's potential and enabling its safe and effective utilization.

A: The discovery of trypacidin dates back to the mid-20th century []. Key milestones include its isolation and initial characterization from Aspergillus fumigatus [, , ], determination of its antiprotozoal activity [, ], and more recent investigations into its cytotoxic effects on human lung cells and its potential as an antiphagocytic agent [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。